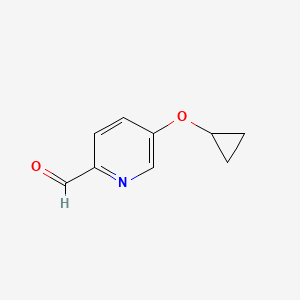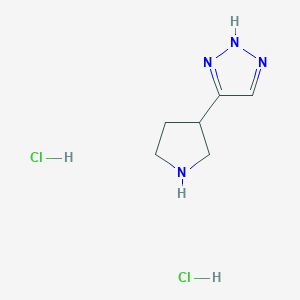
5-Cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropoxypicolinaldehyde, also known as CPPA, is a chemical compound that has gained significant attention in the field of scientific research. CPPA is a versatile compound that has been used in various research applications, including the development of new drugs, the study of biological systems, and the investigation of complex chemical reactions. In
Scientific Research Applications
Glutaraldehyde in Biocatalysts Design
Glutaraldehyde is extensively used in biocatalysts design due to its effective crosslinking capabilities, highlighting the relevance of aldehydes in enzyme immobilization and stabilization (Barbosa et al., 2014). This application underscores the potential of 5-Cyclopropoxypicolinaldehyde in similar bio-catalytic contexts, where its unique structure could offer distinct advantages.
Cyclopropyl Groups in Drug Molecules
The cyclopropyl group is a versatile moiety frequently found in preclinical/clinical drug molecules, known for enhancing potency and reducing off-target effects (Talele, 2016). This underscores the potential of 5-Cyclopropoxypicolinaldehyde in drug development, where its cyclopropyl group could contribute to the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.
Photocatalytic Oxidation
The study on photocatalytic oxidation of pharmaceuticals like 5-fluorouracil using UV/TiO2 demonstrates the importance of cyclic and functionalized compounds in environmental applications (Lin & Lin, 2014). This suggests that 5-Cyclopropoxypicolinaldehyde could be studied for its potential roles in environmental detoxification or as a photoinitiator in polymerization processes.
Cycloaddition Reactions
The exploration of cycloaddition reactions, specifically transition metal-catalyzed hetero-[5 + 2] cycloadditions, offers insights into the synthetic utility of cyclopropyl-containing compounds (Wender et al., 2002). This highlights the potential of 5-Cyclopropoxypicolinaldehyde in organic synthesis, particularly in constructing complex molecular architectures.
properties
IUPAC Name |
5-cyclopropyloxypyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5-6,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBNTGSVBXQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198167-18-8 |
Source


|
| Record name | 5-cyclopropoxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2891484.png)







![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)



![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)